molecular formula C13H18Cl2N2O B11947707 N'-(3,4-dichlorophenyl)-N,N-diisopropylurea

N'-(3,4-dichlorophenyl)-N,N-diisopropylurea

Cat. No.: B11947707
M. Wt: 289.20 g/mol
InChI Key: MGLUZQIFYRFPTI-UHFFFAOYSA-N
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Description

N’-(3,4-dichlorophenyl)-N,N-diisopropylurea is a chemical compound belonging to the class of urea derivatives. It is characterized by the presence of a 3,4-dichlorophenyl group attached to a urea moiety, with two isopropyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dichlorophenyl)-N,N-diisopropylurea typically involves the reaction of 3,4-dichloroaniline with isocyanates or carbamates under controlled conditions. One common method is the reaction of 3,4-dichloroaniline with diisopropylcarbodiimide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of N’-(3,4-dichlorophenyl)-N,N-diisopropylurea involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dichlorophenyl)-N,N-diisopropylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N’-(3,4-dichlorophenyl)-N,N-diisopropylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3,4-dichlorophenyl)-N,N-diisopropylurea involves the inhibition of specific enzymes and biological pathways. For example, it can inhibit photosynthesis in plants by blocking the electron flow in photosystem II, thereby preventing the conversion of light energy into chemical energy. This inhibition occurs at the plastoquinone binding site, disrupting the photosynthetic electron transport chain .

Comparison with Similar Compounds

Similar Compounds

    Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another urea derivative with similar herbicidal properties.

    Propanil (N-(3,4-dichlorophenyl)propanamide): An anilide herbicide with a similar mode of action.

    Swep (N-(3,4-dichlorophenyl)carbamic acid-methyl ester): A carbamate herbicide with similar chemical structure .

Uniqueness

N’-(3,4-dichlorophenyl)-N,N-diisopropylurea is unique due to its specific substitution pattern and the presence of isopropyl groups, which can influence its reactivity and biological activity. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H18Cl2N2O

Molecular Weight

289.20 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1,1-di(propan-2-yl)urea

InChI

InChI=1S/C13H18Cl2N2O/c1-8(2)17(9(3)4)13(18)16-10-5-6-11(14)12(15)7-10/h5-9H,1-4H3,(H,16,18)

InChI Key

MGLUZQIFYRFPTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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